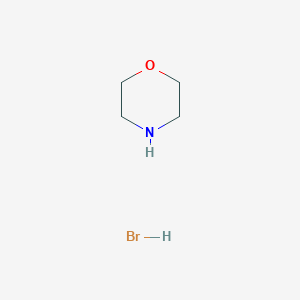

Morpholine, hydrobromide

Descripción general

Descripción

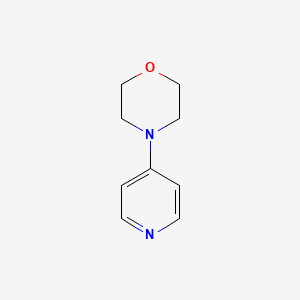

Morpholine, hydrobromide, also known as Morpholinium bromide, is a compound with the empirical formula C4H10BrNO . It is a white powder in form . Morpholine is a common additive, used for pH adjustment in both fossil fuel and nuclear power plant steam systems .

Synthesis Analysis

Morpholine derivatives have been synthesized through various routes. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester through a five-step process involving reductive amination and intramolecular acetalization . Another study described a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, with a key step being a Pd-catalyzed carboamination reaction .Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied. For example, the crystal and molecular structure of morpholine biguanide hydrobromide was determined using X-ray diffraction . Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .Chemical Reactions Analysis

Morpholine undergoes most chemical reactions typical for other secondary amines, though the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine . For this reason, it forms a stable chloramine .Physical And Chemical Properties Analysis

Morpholine, hydrobromide is a white powder . Its empirical formula is C4H10BrNO and its molecular weight is 168.03 .Aplicaciones Científicas De Investigación

Morpholine Hydrobromide: A Comprehensive Analysis: Morpholine hydrobromide, also known as morpholinium bromide, is a derivative of morpholine, which is an organic chemical compound with a wide range of applications in scientific research. Below are detailed sections focusing on unique applications of this compound:

Photobiocatalysis

Recent studies have shown that morpholine-based buffers can activate aerobic photobiocatalysis, which is crucial for synthetic applications in creating complex molecules . Morpholine hydrobromide might play a role in such processes due to its structural similarity.

Organic Synthesis

The synthesis of morpholines is an area of interest due to their presence in natural products and biologically relevant compounds . Morpholine hydrobromide could be involved as an intermediate or starting material in the synthesis of complex organic molecules.

Mecanismo De Acción

Target of Action

Morpholine hydrobromide, also known as morpholinium bromide, is a compound that has been found to have various applications in the field of solar cell technology . It is also suggested to have potential use in the synthesis of anti-depressant molecules . .

Mode of Action

It has been suggested that morpholinyl-bearing arylsquaramides, which are related compounds, can act as small-molecule lysosomal ph modulators . These compounds are capable of facilitating the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes

Biochemical Pathways

It has been suggested that morpholine and related compounds can be degraded by certain strains of bacteria, such as mycobacterium aurum mo1 . The first step of this degradative pathway involves the cleavage of the C—N bond, leading to the formation of an intermediary amino acid. This is followed by deamination and oxidation of this amino acid into a diacid .

Result of Action

It has been suggested that morpholinyl-bearing arylsquaramides can disrupt the homeostasis of lysosomal ph and inactivate the lysosomal cathepsin b enzyme

Action Environment

It has been suggested that morpholine-based buffers can promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations

Safety and Hazards

Direcciones Futuras

Morpholine-based compounds have been studied in various contexts due to their potential applications in medicinal chemistry and as intermediates in the synthesis of biologically active heterocyclic compounds . The use of morpholine-based buffers, especially 3-(N-morpholino)propanesulfonic acid (MOPS), to promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations represents a promising future direction .

Propiedades

IUPAC Name |

morpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.BrH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJOXYJFOYNQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479979 | |

| Record name | Morpholine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine, hydrobromide | |

CAS RN |

6377-82-8 | |

| Record name | Morpholine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

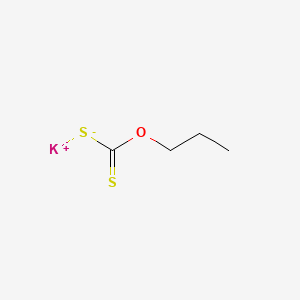

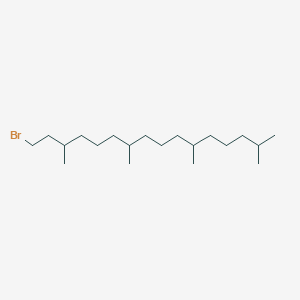

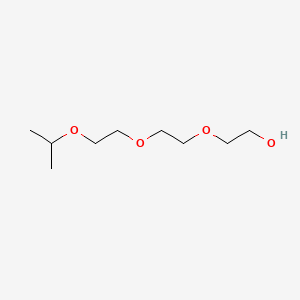

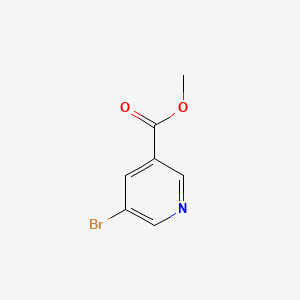

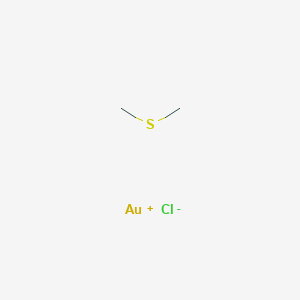

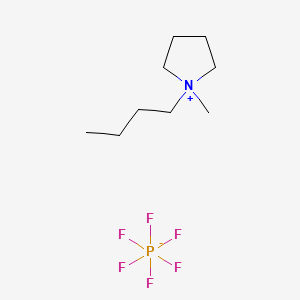

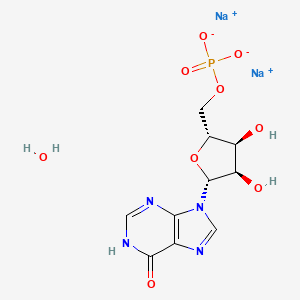

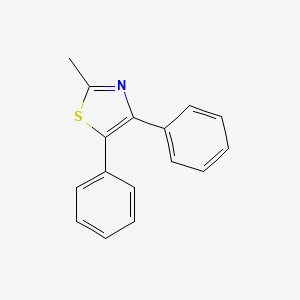

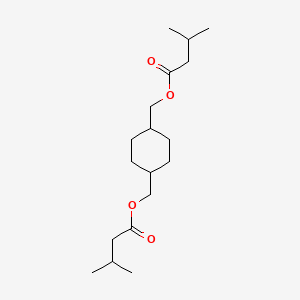

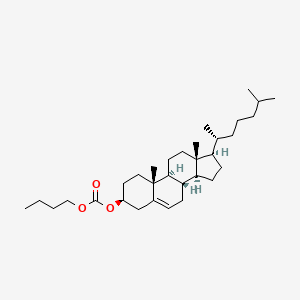

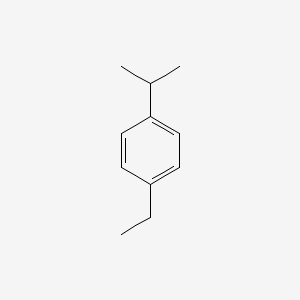

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.